molecular formula C9H11NO B3106374 2,6-Dimethylbenzaldehyde oxime CAS No. 15855-34-2

2,6-Dimethylbenzaldehyde oxime

Cat. No.: B3106374
CAS No.: 15855-34-2
M. Wt: 149.19 g/mol
InChI Key: NCDRLKCHBVXWEL-UXBLZVDNSA-N
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Description

2,6-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is derived from 2,6-dimethylbenzaldehyde through the formation of an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The aromatic ring of this compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of various fine chemicals and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The oxime group can act as a nucleophile, participating in reactions that modify the activity of enzymes or other proteins. Additionally, its structural properties allow it to interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzaldehyde oxime
  • 2,6-Dichlorobenzaldehyde oxime
  • 2,6-Dinitro-3-methylbenzaldehyde oxime

Comparison: 2,6-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(NE)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRLKCHBVXWEL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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